2-(Oxolan-3-yl)propane-1,3-diol
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Overview
Description
2-(Oxolan-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.19 g/mol . It is also known by its IUPAC name, 2-(tetrahydrofuran-3-yl)propane-1,3-diol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a propane-1,3-diol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propane-1,3-diol typically involves the reaction of tetrahydrofuran with a suitable diol precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the ring-opening of tetrahydrofuran, followed by the addition of propane-1,3-diol . The reaction conditions often include moderate temperatures and the presence of a solvent to ensure proper mixing and reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propane-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: Similar in structure but lacks the tetrahydrofuran ring.
Glycerol: Contains three hydroxyl groups but does not have the tetrahydrofuran ring.
1,2-Propanediol: Differs in the position of the hydroxyl groups.
Uniqueness
2-(Oxolan-3-yl)propane-1,3-diol is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-(oxolan-3-yl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-7(4-9)6-1-2-10-5-6/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULFZWAVZSYYIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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